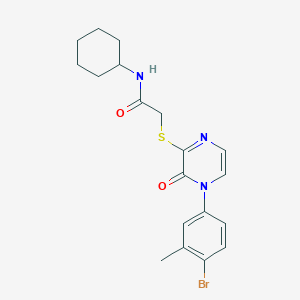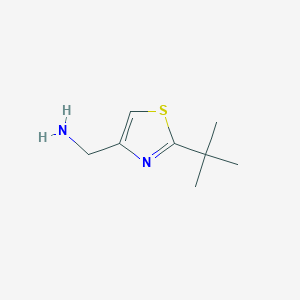
(2-(tert-Butyl)thiazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-(tert-Butyl)thiazol-4-yl)methanamine” is a chemical compound with the CAS Number: 937656-81-0 . It has a molecular weight of 170.28 . The IUPAC name for this compound is (2-tert-butyl-1,3-thiazol-4-yl)methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 170.28 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Excited-State Intramolecular Proton Transfer (ESIPT) Systems and Organic Light Emitting Diodes (OLEDs)
- The thiazolo[5,4-d]thiazole moiety, related to (2-(tert-Butyl)thiazol-4-yl)methanamine, is a core component in compounds demonstrating reversible excited-state intramolecular proton transfer (ESIPT). This phenomenon is significant in the development of white organic light-emitting diodes (WOLEDs), as it allows for tunable emission from blue to yellow, including white-light luminescence. This application demonstrates the potential of such compounds in advanced display and lighting technologies (Zhang et al., 2016).
Ambient-Temperature Synthesis in Organic Chemistry
- The ambient-temperature synthesis of similar compounds, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlights the utility of this compound in organic chemistry. This synthesis method, which utilizes magnesium sulfate as a drying agent, is notable for its efficiency and simplicity, making it valuable in the synthesis of various organic compounds (Becerra et al., 2021).
Photocytotoxicity and Cancer Cell Targeting
- Compounds like 4-tert-butyl-2-methyl-thiazole, which are structurally related to this compound, have been studied for their role in generating toxic metabolites in biological systems. These studies are crucial for understanding the interaction of such compounds with biological organisms, particularly in the context of toxicity and potential therapeutic applications (Mizutani et al., 1994).
Synthesis and Antitumor Activity
- The synthesis of compounds such as (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, which is structurally similar to this compound, demonstrates potential antitumor activity. Such compounds, characterized by single-crystal X-ray diffraction, have shown preliminary efficacy against various cancer cell lines, indicating their potential use in cancer treatment (Hu et al., 2010).
Molecular Imaging and Photodynamic Therapy
- Iron(III) complexes containing components like 4-tert-butyl catecholate, related to this compound, have been synthesized and studied for their photocytotoxic properties. These complexes exhibit potent photocytotoxicity under red light, making them valuable in the field of photodynamic therapy and molecular imaging, particularly for targeting cancer cells (Basu et al., 2014).
Wirkmechanismus
Target of Action
Thiazole derivatives, however, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets of (2-(tert-Butyl)thiazol-4-yl)methanamine may depend on the specific biological activity it exhibits.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Pharmacokinetics
The compound’s boiling point is reported to be 2396±230 C at 760 mmHg , which may influence its pharmacokinetic properties.
Result of Action
Thiazole derivatives are known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound is reported to be stored at 4c and protected from light , suggesting that temperature and light exposure may influence its stability.
Eigenschaften
IUPAC Name |
(2-tert-butyl-1,3-thiazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)7-10-6(4-9)5-11-7/h5H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQQIYCCZQFERZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

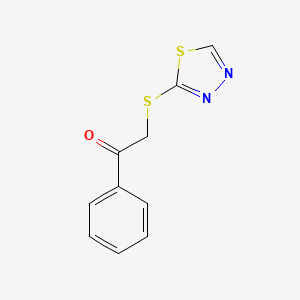
![6-((2-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2409732.png)
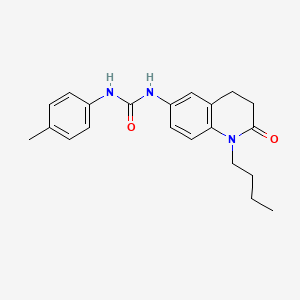

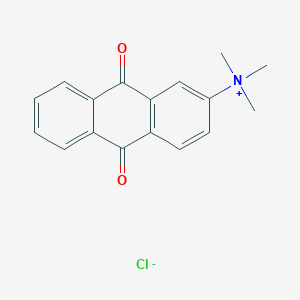
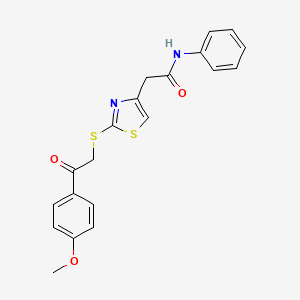

![1-[4-Methoxy-3-[[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone](/img/structure/B2409742.png)
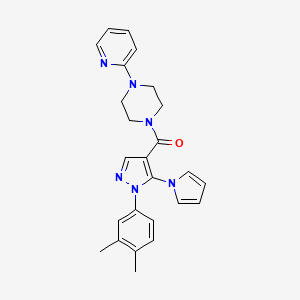
![2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2409746.png)
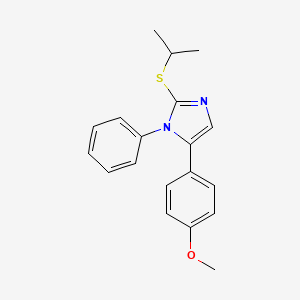
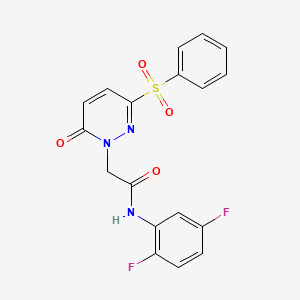
![3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2409751.png)
